molecular formula C28H28ClNO6 B2429747 ethyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 449766-62-5

ethyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B2429747
CAS No.: 449766-62-5
M. Wt: 509.98
InChI Key: WBPNDOBZLRAWBL-UHFFFAOYSA-N
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Description

ethyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound with a unique structure that includes an isoquinoline core, a chlorobenzoyl group, and an ethyl ester

Properties

IUPAC Name

ethyl 4-[[2-(2-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClNO6/c1-4-35-28(32)18-9-11-20(12-10-18)36-17-24-22-16-26(34-3)25(33-2)15-19(22)13-14-30(24)27(31)21-7-5-6-8-23(21)29/h5-12,15-16,24H,4,13-14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPNDOBZLRAWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction, using 2-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

ethyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its potential use in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Studies: Investigating its effects on cellular pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoquinoline core can intercalate with DNA or interact with protein active sites, while the chlorobenzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2-chlorobenzoyl)amino]benzoate
  • Ethyl 4-(2-chloroacetamido)benzoate

Uniqueness

ethyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate stands out due to its combination of an isoquinoline core and a chlorobenzoyl group, which imparts unique chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities, making them significant in pharmacology and medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula for this compound is C26H34N2O5SC_{26}H_{34}N_{2}O_{5}S, with a molecular weight of approximately 486.6 g/mol. The compound features a tetrahydroisoquinoline core which is crucial for its biological activity.

PropertyValue
Molecular FormulaC26H34N2O5S
Molecular Weight486.6 g/mol
IUPAC NameThis compound
InChI KeyRAKWERUZMWXOIZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multiple steps including the preparation of the isoquinoline core and subsequent functionalization. Reaction conditions such as temperature and catalysts play a significant role in determining the yield and purity of the final product .

The biological activity of this compound is attributed primarily to its interaction with various biological targets. These may include:

  • Neurotransmitter Receptors : The compound may modulate neurotransmitter systems by interacting with receptors involved in signaling pathways.
  • Enzymatic Activity : It may inhibit or activate specific enzymes that are crucial in metabolic pathways .

Pharmacological Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit a range of pharmacological effects including:

  • Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Properties : Some studies suggest that they possess antimicrobial activity against various pathogens .
  • Cytotoxic Effects : There is evidence that these compounds can induce apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological effects of related tetrahydroisoquinoline derivatives:

  • Study on Platelet Aggregation : A study reported that certain tetrahydroisoquinoline derivatives inhibited platelet aggregation in isolated rabbit aorta and guinea pig vas deferens models .
  • Neuroprotective Effects : Research indicated that related compounds exhibited neuroprotective effects in models of neurodegeneration .
  • Anticancer Activity : A study demonstrated that tetrahydroisoquinoline derivatives could induce apoptosis in various cancer cell lines through modulation of apoptotic pathways .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate?

The synthesis typically involves multi-step reactions, including:

  • Benzoylation : Reaction of a tetrahydroisoquinoline precursor (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) with 2-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the 2-chlorobenzoyl group.
  • Esterification : Coupling the hydroxyl group of the intermediate with ethyl 4-hydroxybenzoate using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or via nucleophilic substitution with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃ in DMF).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization from ethanol/water mixtures .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the substitution pattern of the tetrahydroisoquinoline core and ester functionality. Methoxy groups typically appear as singlets at ~δ 3.8 ppm.
  • HPLC-MS : For purity assessment and molecular ion verification (expected [M+H]⁺ ~570–580 m/z).
  • Elemental Analysis : To validate empirical formula (e.g., C, H, N, Cl, O percentages within ±0.3% of theoretical values) .

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust or vapor inhalation risks.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid release into drains .

Advanced Research Questions

Q. How can reaction yields be optimized for the benzoylation step?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Temperature Control : Maintain 0–5°C during benzoyl chloride addition to minimize side reactions (e.g., hydrolysis). Post-reaction, warm to room temperature for completion .

Q. How to resolve contradictions in NMR data for structural confirmation?

  • Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers in the tetrahydroisoquinoline ring).
  • 2D Experiments : HSQC and HMBC to assign overlapping signals (e.g., methoxy vs. ester oxygens).
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural determination, particularly if steric hindrance distorts NMR signals .

Q. What strategies mitigate degradation during biological activity assays?

  • Storage Conditions : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the ester group.
  • Buffer Compatibility : Use pH 7.4 phosphate-buffered saline (PBS) with <1% organic solvent to maintain solubility without degradation.
  • LC-MS Monitoring : Periodic analysis of stock solutions to detect degradation products (e.g., free benzoic acid derivatives) .

Q. How to design experiments to probe its mechanism of action in biological systems?

  • Target Identification : Use affinity chromatography with immobilized analogs to pull down binding proteins.
  • Enzyme Inhibition Assays : Test against kinases or GPCRs (common targets for tetrahydroisoquinoline derivatives) at 1–100 µM concentrations.
  • Metabolic Profiling : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites .

Q. What computational methods predict its physicochemical properties?

  • LogP Calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (~3.5–4.0).
  • Molecular Dynamics (MD) : Simulate membrane permeability or protein-ligand interactions (e.g., with GROMACS).
  • DFT Studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

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